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Compound of Interest

Compound Name: Isodrin

Cat. No.: B128732

A detailed examination of the neurotoxic effects of the organochlorine insecticide Isodrin and
its primary metabolites, Endrin and 12-ketoendrin, reveals a significant increase in toxicity
following metabolic transformation. This guide provides a comprehensive comparison of their
neurotoxic profiles, supported by experimental data, to inform researchers, scientists, and drug
development professionals.

Isodrin, a cyclodiene pesticide, exerts its neurotoxic effects primarily by acting as a convulsant
on the central nervous system (CNS). Its mechanism of action involves the non-competitive
antagonism of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main
inhibitory neurotransmitter receptor in the brain. By blocking the chloride ion channel of this
receptor, Isodrin and its metabolites disrupt the normal inhibitory signaling, leading to
hyperexcitability of neurons and, consequently, seizures and other neurotoxic symptoms.[1][2]

Metabolic Activation to More Potent Neurotoxicants

Isodrin itself is neurotoxic, but its metabolism in the body leads to the formation of even more
potent compounds. The primary metabolic pathway involves the epoxidation of Isodrin to
Endrin.[3] Endrin is a known neurotoxicant that shares a similar mechanism of action with its
parent compound. Further metabolism of Endrin can lead to the formation of 12-ketoendrin, a
metabolite that has been identified as a particularly potent neurotoxin.[4]

Quantitative Comparison of Acute Neurotoxicity
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The acute toxicity of Isodrin and its metabolites has been evaluated in animal studies, with the
lethal dose 50 (LD50) serving as a key indicator of their potency. The data clearly demonstrates
a significant increase in toxicity with each metabolic step.

. Route of
Compound Test Species L. . LD50 (mg/kg) Reference(s)
Administration
Isodrin Mouse Oral 8.8 [3]
Isodrin Rat Dermal 23 [3]
Endrin Rat Oral 3-43 [5]
12-ketoendrin Rat Oral 08-1.1 [4]

Caption: Comparative acute toxicity of Isodrin and its metabolites.

Key Signaling Pathways in Neurotoxicity

The primary signaling pathway disrupted by Isodrin and its metabolites is the GABAergic
inhibitory neurotransmission. However, their neurotoxicity is multifaceted, also involving the
dysregulation of intracellular calcium homeostasis.

GABA-A Receptor Antagonism

Isodrin, Endrin, and 12-ketoendrin are non-competitive antagonists of the GABA-A receptor,
binding to a site within the chloride ion channel, often referred to as the picrotoxin binding site.
[1][2] This binding event physically blocks the flow of chloride ions into the neuron, even when
GABA is bound to its receptor. The reduction in chloride influx prevents the hyperpolarization of
the neuronal membrane, making the neuron more susceptible to firing action potentials in
response to excitatory stimuli. This leads to a state of uncontrolled neuronal firing, manifesting
as convulsions and seizures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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